molecular formula C10H14N2O B3054082 2-Methyl-2-phenylpropanehydrazide CAS No. 5809-15-4

2-Methyl-2-phenylpropanehydrazide

Cat. No.: B3054082
CAS No.: 5809-15-4
M. Wt: 178.23 g/mol
InChI Key: MQXCWWHSWXLWPJ-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanehydrazide is an organic compound with the molecular formula C10H14N2O. It is a hydrazide derivative characterized by the presence of a phenyl group and a methyl group attached to the same carbon atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylpropanehydrazide typically involves the reaction of 2-Methyl-2-phenylpropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

C9H10COOH+NH2NH2C10H14N2O+H2O\text{C}_9\text{H}_{10}\text{COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_{14}\text{N}_2\text{O} + \text{H}_2\text{O} C9​H10​COOH+NH2​NH2​→C10​H14​N2​O+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-Methyl-2-phenylpropanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylpropanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzymatic activities or the modulation of biochemical pathways. The compound’s effects are mediated through its ability to interact with proteins, nucleic acids, and other cellular components.

Comparison with Similar Compounds

    2-Methyl-2-phenylpropanoic acid: The precursor in the synthesis of 2-Methyl-2-phenylpropanehydrazide.

    Phenylhydrazine: A related hydrazine derivative with similar chemical properties.

    Benzohydrazide: Another hydrazide compound with a phenyl group.

Uniqueness: this compound is unique due to the presence of both a methyl and a phenyl group attached to the same carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other hydrazide derivatives and contributes to its specific reactivity and applications.

Properties

IUPAC Name

2-methyl-2-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,9(13)12-11)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXCWWHSWXLWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324955
Record name 2-methyl-2-phenylpropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5809-15-4
Record name NSC408051
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2-phenylpropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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